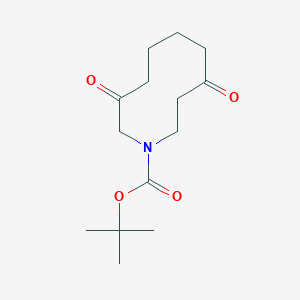

tert-butyl3,8-dioxoazecane-1-carboxylate

Description

Significance of Azecane Macrocycles in Contemporary Chemical Research

Azecane (10-membered nitrogen-containing ring) macrocycles and their derivatives are significant scaffolds in contemporary chemical research due to their presence in a variety of natural products and biologically active molecules. These structures often exhibit a diverse range of medicinal and pharmaceutical properties. The conformational flexibility and the ability to present functional groups in specific spatial orientations make them attractive frameworks for the design of novel therapeutic agents. The macrocyclic structure can impart desirable pharmacokinetic properties, such as improved metabolic stability and cell permeability.

Structural Context of Dioxoazecane Derivatives in Macrocyclic Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org It is stable under many reaction conditions but can be easily removed under acidic conditions. wikipedia.org The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. chemistrysteps.com

Overview of Research Directions for tert-butyl 3,8-dioxoazecane-1-carboxylate

While specific research on tert-butyl 3,8-dioxoazecane-1-carboxylate is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. As a functionalized macrocycle, it can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective deprotection and further functionalization of the nitrogen atom. researchgate.net

Potential research directions include:

Medicinal Chemistry: Exploration of its potential as a scaffold for the development of novel therapeutic agents. The dioxoazecane core could be modified to interact with specific biological targets.

Supramolecular Chemistry: Investigation of its ability to form host-guest complexes or self-assemble into larger architectures due to the presence of hydrogen bonding motifs.

Conformational Analysis: Detailed studies of its conformational landscape to understand the influence of the dioxo and Boc groups on the 10-membered ring's geometry.

Data Tables

Table 1: Properties of the tert-butoxycarbonyl (Boc) Protecting Group

| Property | Description |

| Chemical Formula | C5H9O2 |

| Appearance | Typically introduced using Di-tert-butyl dicarbonate, a white solid. |

| Function | Protection of primary and secondary amines. researchgate.net |

| Stability | Stable to a wide range of nucleophiles, bases, and catalytic hydrogenation. chemistrysteps.comresearchgate.net |

| Cleavage Conditions | Readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). wikipedia.org |

Table 2: General Synthetic Approaches for Amine Protection

| Reagent | Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, DMAP), solvent (e.g., dichloromethane, THF) |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Mild basic conditions |

| tert-Butyl azidoformate (Boc-N₃) | Requires careful handling due to explosive nature |

Detailed Research Findings

Specific research findings on tert-butyl 3,8-dioxoazecane-1-carboxylate are limited. However, extensive research exists on the synthesis and utility of Boc-protected amines and the importance of macrocyclic structures in drug discovery. The synthesis of such a molecule would likely involve a macrocyclization step, such as an intramolecular amidation reaction of a linear precursor. The choice of high-dilution conditions or template-assisted methods would be crucial to favor the formation of the 10-membered ring over intermolecular polymerization. The Boc group would be introduced to protect the amine functionality and can be subsequently removed to allow for further synthetic transformations. wikipedia.orgchemistrysteps.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,8-dioxoazecane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUVUUNDMBFHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3,8 Dioxoazecane 1 Carboxylate

General Strategies for Macrocyclization in Azecane Synthesis

The formation of the azecane ring is the key step in the synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate. Several powerful macrocyclization techniques have been developed to overcome the challenges associated with the formation of medium-sized rings.

Macrolactamization Approaches for Dioxoazecane Formation

Macrolactamization, the intramolecular formation of an amide bond to form a cyclic lactam, is a classical yet effective method for the synthesis of macrocyclic compounds containing a nitrogen atom. In the context of dioxoazecane synthesis, this would involve the cyclization of a linear precursor containing an amine at one terminus and a carboxylic acid derivative at the other. The presence of the two keto groups in the target molecule suggests that the linear precursor would be a complex amino acid. High-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. Various coupling reagents can be utilized to facilitate the amide bond formation, each with its own advantages in terms of yield and suppression of side reactions.

Ring-Closing Metathesis (RCM) in the Construction of Azecane Systems

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including those of medium size. wikipedia.org This reaction, catalyzed by transition metal complexes, typically ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org For the synthesis of an azecane ring, a linear precursor containing two terminal alkene functionalities would be required. The resulting unsaturated azecane could then be hydrogenated to afford the saturated ring system. The functional group tolerance of modern RCM catalysts allows for the presence of various functionalities in the precursor, making it a highly attractive method for the synthesis of complex macrocycles. wikipedia.orgorganic-chemistry.org The synthesis of azabicyclo[m.n.1]alkenes has been successfully achieved using RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.gov

| Ring-Closing Metathesis (RCM) Overview | |

| Reaction Type | Ring Forming Reaction |

| Catalysts | Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) |

| Reactants | Linear diene |

| Product | Cycloalkene and ethylene |

| Key Feature | High functional group tolerance |

Transition Metal-Catalyzed Cross-Coupling Reactions for Macrocycle Assembly

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental methods for carbon-carbon bond formation and have been adapted for macrocyclization. researchgate.netmdpi.comrsc.org These reactions offer a high degree of control and can be used to form the azecane ring by creating a key carbon-carbon or carbon-heteroatom bond in the final cyclization step. For example, an intramolecular Suzuki coupling could be envisioned between a boronic acid and a halide on a linear precursor to form the azecane ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields in the macrocyclization step and minimizing competing intermolecular reactions.

Applications of Click Chemistry in Azecane Macrocyclization

"Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov This methodology can be applied to macrocyclization by placing an azide (B81097) and an alkyne group at the termini of a linear precursor. The resulting triazole ring becomes an integral part of the macrocyclic backbone. nih.govresearchgate.net While this would introduce a triazole moiety into the azecane ring, which is not present in the target molecule, subsequent modifications could potentially be explored. The simplicity and efficiency of click chemistry make it an attractive option for the rapid assembly of macrocyclic scaffolds. nih.gov

| Click Chemistry (CuAAC) Overview | |

| Reaction Type | [3+2] Cycloaddition |

| Catalyst | Copper(I) |

| Reactants | Azide and terminal alkyne |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Features | High yield, mild conditions, biocompatible |

Advanced Synthetic Approaches Specific to the tert-butyl 3,8-dioxoazecane-1-carboxylate Scaffold

While general macrocyclization strategies provide a toolbox for constructing the azecane ring, more advanced approaches can be employed to specifically access the tert-butyl 3,8-dioxoazecane-1-carboxylate scaffold and its analogs.

Diversity-Oriented Synthesis (DOS) for Azecane Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules. semanticscholar.orgnih.govcam.ac.uk Rather than focusing on the synthesis of a single target molecule, DOS aims to generate a collection of compounds with varied skeletons and stereochemistry. nih.govcam.ac.uk This approach is particularly well-suited for the exploration of chemical space around a core scaffold like the azecane ring. semanticscholar.org By employing a series of branching and cyclization reactions from a common intermediate, a library of azecane derivatives, including tert-butyl 3,8-dioxoazecane-1-carboxylate, could be generated. This would not only provide a route to the target molecule but also furnish a range of related compounds for further investigation. The principles of DOS emphasize the efficient generation of molecular complexity and are a valuable tool in the discovery of novel bioactive compounds. nih.gov

Multicomponent Reactions (MCRs) in the Formation of Dioxoazecane Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. frontiersin.org This approach is characterized by high atom economy, procedural simplicity, and the potential to rapidly generate libraries of complex molecules from simple precursors. researchgate.netrug.nl MCRs are fundamentally different from traditional two-component reactions and have become popular in the pharmaceutical industry for creating libraries of drug-like compounds. researchgate.net

The application of MCRs to the synthesis of macrocyclic scaffolds like dioxoazecanes is an area of growing interest. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for building diverse molecular architectures. rug.nl These reactions allow for the strategic introduction of multiple functional groups and can be adapted for macrocyclization strategies. researchgate.net For instance, a bifunctional substrate could be designed to participate in an MCR and subsequently undergo a ring-closing reaction to form the desired macrocycle. The versatility of MCRs allows for the construction of various heterocyclic structures, which is a foundational concept for their application in forming larger ring systems. frontiersin.orgresearchgate.net The strategic combination of different MCRs in one-pot reactions further expands the possibilities for creating complex and diverse scaffolds efficiently. frontiersin.org

| Reaction Name | Number of Components | Key Reactants | Potential for Scaffold Synthesis |

|---|---|---|---|

| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Creates α-acylamino carboxamide backbone, suitable for post-MCR cyclization into macrocycles. researchgate.netrug.nl |

| Passerini Reaction | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Forms α-acyloxy carboxamides, providing a versatile intermediate for further functionalization and ring closure. researchgate.netresearchgate.net |

| Biginelli Reaction | Three | Aldehyde, β-ketoester, Urea/Thiourea | Primarily used for dihydropyrimidinone synthesis but demonstrates the principle of convergent heterocycle formation. frontiersin.org |

Exploration of C-H Activation Strategies for Macrocycle Construction

The construction of macrocycles has been significantly advanced by the emergence of C-H activation as a powerful synthetic paradigm. rsc.orgresearchgate.net This strategy involves the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized starting materials. rsc.orgscripps.edu Transition-metal catalysis, particularly with rhodium and palladium, has been pivotal in developing intramolecular C-H activation reactions for the formation of macrocyclic structures. mdpi.com

This approach is particularly promising for the synthesis of complex macrocycles, including peptides and polyketides. mdpi.comresearchgate.net For the construction of an azecane ring, a linear precursor could be designed with appropriate functional groups that direct a metal catalyst to activate a specific C-H bond and form a new C-C bond to close the ring. mdpi.com This method allows for the creation of macrocycles of various sizes and topologies. rsc.orgresearchgate.net Significant progress has been made in aryl C(sp²)–H activation, and more recently, in the more challenging activation of alkenyl C(sp²)–H and alkyl C(sp³)–H bonds, further broadening the scope of this strategy for macrocycle synthesis. mdpi.com The ability to modify existing ring structures directly, rather than building them from acyclic precursors, represents a significant advantage of this methodology. scripps.edu

| Catalyst Type | C-H Bond Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl C(sp²)-H, Alkyl C(sp³)-H | High efficiency, applicable to solid-phase synthesis, useful for stapled peptides. | mdpi.com |

| Rhodium (Rh) | Alkene C(sp²)-H | Enables alkene-alkene ring-closing coupling for polyketide synthesis. | mdpi.com |

| Ruthenium (Ru) | Aryl C(sp²)-H | Used in cyclization of benzhydroxamates to form macrocyclic isoquinolones. | researchgate.net |

Incorporation and Deprotection of the tert-Butyl Carboxylate Moiety

Strategies for tert-Butoxycarbonyl (Boc) Protection in Azecane Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions, including catalytic hydrogenation and basic environments. nih.govsemanticscholar.org Its incorporation onto the nitrogen atom of an azecane precursor is a critical step in the synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govorgsyn.org A variety of methods have been developed for the N-tert-butoxycarbonylation of amines, offering flexibility based on the substrate's properties and the desired reaction conditions. These methods range from catalyst-free reactions in aqueous media to Lewis acid-catalyzed transformations. nih.govsemanticscholar.org For instance, a simple and environmentally friendly protocol involves reacting the amine with Boc₂O in a water-acetone mixture without a catalyst, often resulting in excellent yields and short reaction times. nih.gov Alternatively, Lewis acids like yttria-zirconia can catalyze the reaction, which is thought to proceed through the activation of the carbonyl group of the Boc anhydride, followed by nucleophilic attack by the amine. semanticscholar.org

| Reagent | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | None | Water/Acetone | Eco-friendly, catalyst-free, excellent yields. | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/THF | Standard aqueous basic conditions. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Acetonitrile | Effective for protection in organic solvents. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-Zirconia | Acetonitrile | Heterogeneous Lewis acid catalysis, mild conditions. | semanticscholar.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine | Aqueous Dioxane or Acetone | Rapid reaction at room temperature, easy byproduct removal. | sigmaaldrich.com |

Mechanistic Studies of Cleavage Methods for the tert-Butyl Ester Group

The removal of the Boc group is typically achieved under acidic conditions. nih.gov While the target compound features a tert-butyl carbamate (B1207046), the cleavage mechanism is analogous to that of tert-butyl esters, which is well-documented. stackexchange.com The process is acid-labile due to the stability of the intermediate tert-butyl carbocation. wikipedia.org

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol (B129727) are commonly used for deprotection. wikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the C-O bond, which releases the highly stable tertiary tert-butyl cation and a carbamic acid intermediate. wikipedia.orgstackexchange.com The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org

The fate of the tert-butyl cation is a key aspect of the mechanism. In the presence of a nucleophile or a base, it can be trapped. For example, with the trifluoroacetate (B77799) anion, it can be deprotonated to form 2-methylpropene (isobutylene), regenerating the acid catalyst. stackexchange.com Scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to the reaction mixture to trap the tert-butyl cation, preventing it from alkylating other nucleophilic sites on the substrate. wikipedia.org Milder and more selective methods for cleavage have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or employing fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) under thermolytic conditions. researchgate.netlookchem.comresearchgate.net More recently, a catalytic protocol using tris(4-bromophenyl)aminium radical cation (Magic Blue) and triethylsilane has been reported for mild deprotection of tert-butyl groups. acs.org

Chemical Reactivity and Elucidation of Reaction Mechanisms for Tert Butyl 3,8 Dioxoazecane 1 Carboxylate

Intrinsic Reactivity of the Dioxoazecane Core

The chemical behavior of the dioxoazecane core is primarily dictated by the interplay of its constituent functional groups: two ketone carbonyls, a carbamate-protected amine, and the flexible ten-membered ring.

Identification and Characterization of Electrophilic and Nucleophilic Sites within the Azecane Ring

The primary electrophilic sites within the tert-butyl 3,8-dioxoazecane-1-carboxylate molecule are the carbon atoms of the two carbonyl groups. The significant electronegativity difference between carbon and oxygen results in a polarization of the carbon-oxygen double bond, rendering the carbonyl carbons electron-deficient and thus susceptible to nucleophilic attack.

Conversely, the oxygen atoms of the carbonyl groups are the principal nucleophilic centers. The presence of lone pairs of electrons on these oxygen atoms allows them to act as nucleophiles or Brønsted-Lowry bases. The nitrogen atom of the azecane ring, while possessing a lone pair, has its nucleophilicity significantly attenuated by the electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. This group delocalizes the nitrogen's lone pair, making it less available for nucleophilic reactions.

Table 1: Key Reactive Sites in tert-butyl 3,8-dioxoazecane-1-carboxylate

| Site | Type | Rationale |

| Carbonyl Carbons (C3, C8) | Electrophilic | Polarization of the C=O bond due to oxygen's electronegativity. |

| Carbonyl Oxygens (O3, O8) | Nucleophilic | Presence of lone pair electrons. |

| Azecane Nitrogen (N1) | Weakly Nucleophilic | Delocalization of lone pair by the electron-withdrawing Boc group. |

Reactivity Profile of the Carbonyl Functions within the Macrocyclic System

The two ketone functionalities at positions 3 and 8 are the most reactive parts of the molecule. Their reactivity is influenced by the steric and electronic environment imposed by the ten-membered ring. Compared to acyclic ketones, the carbonyl groups within the azecane ring may exhibit altered reactivity due to conformational constraints.

These carbonyl groups are susceptible to a range of nucleophilic addition reactions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides (e.g., sodium borohydride (B1222165), lithium aluminum hydride), will readily attack the electrophilic carbonyl carbons. Weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen.

Furthermore, the presence of α-hydrogens adjacent to the carbonyl groups allows for the formation of enolates under basic conditions. These enolates can then participate in a variety of reactions, including alkylation and aldol-type condensations. The relative acidity of the α-hydrogens and the regioselectivity of enolate formation will be influenced by the conformation of the azecane ring.

Mechanistic Investigations of Chemical Transformations Involving the Azecane Scaffold

The synthesis and functionalization of the tert-butyl 3,8-dioxoazecane-1-carboxylate framework involve key chemical transformations with specific mechanistic pathways.

Detailed Reaction Pathways for Cyclization Processes

The formation of the ten-membered azecane ring is a critical step in the synthesis of this molecule. A plausible and widely utilized strategy for the construction of such medium-sized rings is through intramolecular cyclization of a suitable acyclic precursor. One such pathway is an intramolecular aldol (B89426) condensation.

An acyclic precursor containing two carbonyl groups separated by an appropriate carbon chain with an amino group can be envisioned. For instance, a linear amino diketone, upon treatment with a base, can form an enolate at one of the α-carbons. This enolate can then undergo an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a cyclic β-hydroxy ketone. Subsequent dehydration would yield a cyclic enone. The formation of five- and six-membered rings is generally favored in intramolecular aldol condensations due to lower ring strain. However, under specific conditions, the formation of larger rings like the ten-membered azecane can be achieved.

Another potential cyclization strategy is the Dieckmann condensation, which is an intramolecular reaction of a diester with a base to form a β-keto ester. While this would not directly yield the dioxoazecane, a precursor with appropriately placed ester and ketone functionalities could potentially cyclize to form a related azecane derivative that could then be converted to the target molecule.

Mechanisms of Functional Group Interconversions on the tert-butyl 3,8-dioxoazecane-1-carboxylate Framework

Once the dioxoazecane scaffold is constructed, the carbonyl groups and the protected amine offer sites for various functional group interconversions.

Reduction of Carbonyl Groups: The ketone functionalities can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The stereochemical outcome of this reduction can be influenced by the conformation of the azecane ring.

Reactions at the α-Carbon: As mentioned, the α-carbons can be deprotonated to form enolates. These enolates can then react with various electrophiles. For example, alkylation with an alkyl halide proceeds via an Sₙ2 mechanism.

Deprotection of the Amine: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the free secondary amine.

Influence of Macrocyclic Ring Strain and Conformation on Reactivity

Medium-sized rings, such as the ten-membered azecane ring, are known to possess significant ring strain due to a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions between atoms across the ring). This inherent strain has a profound impact on the conformation of the ring and, consequently, its chemical reactivity.

The conformation of the ring can affect reactivity in several ways:

Accessibility of Reactive Sites: The spatial arrangement of the ring can either shield or expose the electrophilic carbonyl carbons and the α-hydrogens to incoming reagents, thereby affecting reaction rates.

Transannular Reactions: The proximity of atoms across the ring in certain conformations can facilitate transannular reactions, where a reaction occurs between two non-adjacent atoms. For instance, an enolate formed at one side of the ring could potentially interact with the carbonyl group on the other side, leading to unexpected cyclization or rearrangement products.

Stereoselectivity: The conformational preference of the ring can dictate the facial selectivity of nucleophilic attack on the carbonyl groups, leading to the preferential formation of one stereoisomer over another in reduction or addition reactions.

Computational studies and detailed NMR spectroscopic analysis are often required to elucidate the predominant conformations and to rationalize the observed reactivity and stereochemical outcomes of reactions involving the tert-butyl 3,8-dioxoazecane-1-carboxylate scaffold.

Stereochemical Considerations and Chiral Synthesis of Tert Butyl 3,8 Dioxoazecane 1 Carboxylate

Enantioselective Synthesis Strategies for Azecane Derivatives

The synthesis of enantiomerically pure azecane derivatives like tert-butyl 3,8-dioxoazecane-1-carboxylate is a significant challenge in organic chemistry. The control of stereochemistry is paramount, and several strategies have been developed to achieve this, broadly categorized into asymmetric catalysis and chiral pool synthesis.

Application of Asymmetric Catalysis in Azecane Formation

Asymmetric catalysis offers a powerful method for the enantioselective synthesis of complex molecules. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of azecane rings, transition-metal-catalyzed reactions are particularly relevant. For instance, rhodium-catalyzed asymmetric carboxylation of allylic bromides can form stereogenic carbon centers with high yields and enantioselectivities. nih.gov While not directly applied to the synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate in the available literature, this methodology provides a framework for potential synthetic routes. The general principle involves the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the approach of the substrates.

Key features of asymmetric catalysis in the context of azecane synthesis would include:

High Enantioselectivity: The ability to produce one enantiomer in significant excess.

Catalyst Turnover: A small amount of the chiral catalyst can produce a large amount of the desired product.

Versatility: The potential to use a variety of substrates to generate a library of chiral azecane derivatives.

A hypothetical asymmetric synthesis of a precursor to tert-butyl 3,8-dioxoazecane-1-carboxylate could involve an intramolecular cyclization reaction catalyzed by a chiral transition metal complex. The choice of metal, ligand, and reaction conditions would be crucial in achieving high enantiomeric excess.

Chiral Pool Synthesis Approaches to Azecane Scaffolds

Chiral pool synthesis is another fundamental strategy for obtaining enantiomerically pure compounds. This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. escholarship.org These starting materials already possess defined stereocenters, which can be incorporated into the target molecule, thus avoiding the need for a separate asymmetric induction step.

For the synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate, a chiral amino acid could serve as a suitable starting point. For example, L-lysine or L-ornithine, with their inherent chirality and functional groups, could be elaborated through a series of reactions to construct the ten-membered azecane ring. This would involve functional group manipulations, chain extension, and ultimately, a ring-closing reaction.

Table 1: Comparison of Enantioselective Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature, broad substrate scope. | Catalyst development can be challenging and expensive, optimization of reaction conditions is often required. |

| Chiral Pool Synthesis | Readily available starting materials, defined stereochemistry. | Limited to the chirality of the starting material, may require lengthy synthetic sequences. |

Diastereoselective Control and Stereocenter Formation in Azecane Systems

In addition to enantioselectivity, the control of diastereoselectivity is critical when multiple stereocenters are present or formed during the synthesis of azecane systems. Diastereoselective reactions aim to produce one diastereomer in preference to others. The formation of the azecane ring can be influenced by various factors, including the stereochemistry of existing chiral centers in the substrate and the reagents and conditions used.

For instance, in a ring-closing metathesis (RCM) reaction to form an azecane ring, the geometry of the double bonds in the acyclic precursor and the nature of the catalyst can influence the stereochemical outcome at the newly formed stereocenters. Similarly, in intramolecular aldol (B89426) or Mannich reactions, the facial selectivity of the nucleophilic attack can be controlled by steric and electronic factors within the molecule.

Conformational Analysis and Dynamics of the Azecane Ring System

The ten-membered azecane ring is a flexible system that can adopt a variety of conformations. Understanding the conformational preferences of tert-butyl 3,8-dioxoazecane-1-carboxylate is crucial for comprehending its reactivity and biological activity.

Analysis of Ring Puckering and Inversion Barriers

The azecane ring, like other medium-sized rings, is subject to ring puckering, which describes the out-of-plane bending motions of the ring atoms. nih.gov These motions lead to various conformations, such as boat-chair and twist-boat-chair forms, which are often in dynamic equilibrium. The interconversion between these conformations involves surmounting an energy barrier known as the ring inversion barrier. nih.govdocumentsdelivered.com

The presence of the two ketone groups and the bulky tert-butyl carbamate (B1207046) group in tert-butyl 3,8-dioxoazecane-1-carboxylate will significantly influence the ring's conformational landscape. The carbonyl groups introduce planar sp² centers, which can affect the puckering of the ring. The inversion barrier is influenced by factors such as torsional strain and transannular interactions. nih.gov Computational methods, such as density functional theory (DFT) calculations, can be employed to model the different conformations and estimate the energy barriers between them.

Impact of Substituent Effects on Azecane Conformations

Substituents on the azecane ring have a profound impact on its conformational equilibrium. The bulky tert-butyl group of the carbamate is expected to have a significant steric effect, favoring conformations where it occupies a pseudo-equatorial position to minimize steric hindrance. upenn.edupsu.eduresearchgate.net This is a well-established principle in the conformational analysis of six-membered rings and can be extrapolated to larger ring systems. rsc.org

The electronic effects of the substituents also play a role. nih.govbeilstein-journals.org The amide functionality within the carbamate and the two ketone groups can engage in dipole-dipole interactions and other non-covalent interactions that can stabilize or destabilize certain conformations. The interplay between steric and electronic effects ultimately determines the preferred conformation of the molecule in solution. beilstein-journals.org

Computational and Theoretical Studies on Tert Butyl 3,8 Dioxoazecane 1 Carboxylate

Quantum Mechanical (QM) Calculations for Structural and Electronic Characterization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or a simplified form of it, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It offers a good balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like azecane derivatives. wikipedia.org DFT calculations are used to determine structural properties, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). nih.govresearchgate.net

Functionals such as B3LYP are commonly paired with basis sets like 6-31++G(d,p) to obtain optimized geometries and electronic properties. nih.govresearchgate.net For the tert-butyl 3,8-dioxoazecane-1-carboxylate molecule, DFT can be employed to understand the planarity of the amide groups, the puckering of the ten-membered ring, and the electronic effects of the tert-butyl carboxylate and ketone functional groups. The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they provide insights into the molecule's reactivity. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.8 D | Indicates overall polarity of the molecule. |

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. They are particularly useful for interpreting experimental data, such as photoelectron spectra of cyclic amides, and for situations where DFT might be less reliable. rsc.org

For tert-butyl 3,8-dioxoazecane-1-carboxylate, ab initio calculations can offer a more detailed picture of the electronic structure, including the nature of the molecular orbitals and the energies of excited states. acs.org While computationally more demanding than DFT, these methods are invaluable for benchmarking and validating the results from less expensive approaches. researchgate.net For instance, they can be used to study weak intramolecular interactions, such as hydrogen bonding or dispersion forces, which are critical for determining the conformational preferences of the flexible azecane ring.

Molecular Modeling and Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular modeling and dynamics simulations allow for the study of its dynamic behavior over time.

The ten-membered ring of an azecane derivative is highly flexible, capable of adopting numerous conformations. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of such flexible molecules. researchgate.netlibretexts.org By simulating the atomic motions over time, MD can identify the most stable, low-energy conformers and the pathways for interconversion between them. researchgate.net

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. libretexts.org This generates a trajectory that maps the molecule's dynamic behavior. For tert-butyl 3,8-dioxoazecane-1-carboxylate, MD simulations can reveal how the bulky tert-butyl group influences the ring's conformation and the relative orientations of the two carbonyl groups. Such studies are essential for understanding how the molecule's shape affects its biological activity or chemical properties. nih.govnih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Population (%) |

|---|---|---|---|

| Boat-Chair (BC) | 0.00 | τ1 = 65°, τ2 = -110° | 45 |

| Twist-Boat-Chair (TBC) | 0.85 | τ1 = 80°, τ2 = -85° | 30 |

| Boat-Boat (BB) | 2.10 | τ1 = 70°, τ2 = 75° | 15 |

| Other | > 3.00 | - | 10 |

Understanding chemical reactions at a molecular level requires the characterization of reaction pathways and the associated transition states. fiveable.me A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. solubilityofthings.commasterorganicchemistry.com The energy of this state, known as the activation energy, determines the rate of the reaction. fiveable.melibretexts.org

Computational methods can be used to locate transition state structures on the potential energy surface and calculate the activation energies for proposed reaction mechanisms. For tert-butyl 3,8-dioxoazecane-1-carboxylate, this could involve modeling reactions such as nucleophilic attack at the carbonyl carbons or enolate formation. By mapping the minimum energy pathway, chemists can gain a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. fiveable.me

Prediction of Chemical Reactivity Indices and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity using various indices and descriptors derived from the electron density. researchgate.net These tools help predict how and where a molecule is likely to react.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a general measure of a molecule's reactivity. ias.ac.in

Chemical Potential (μ) : Related to electronegativity, it describes the tendency of electrons to escape from the system. It can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2. semanticscholar.org

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO).

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). ias.ac.in

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.orgjmcs.org.mx For tert-butyl 3,8-dioxoazecane-1-carboxylate, these descriptors can pinpoint which of the two carbonyl carbons is more susceptible to nucleophilic attack or which protons are most likely to be abstracted by a base.

| Reactivity Index | Value | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -3.85 eV | Moderate tendency to donate electrons. |

| Chemical Hardness (η) | 5.30 eV | Indicates high stability (a "hard" molecule). |

| Electrophilicity Index (ω) | 1.40 eV | Moderate electrophilicity. |

Utilization of Fukui Functions and Dual Descriptors

In the realm of conceptual Density Functional Theory (DFT), Fukui functions and dual descriptors serve as powerful tools for predicting the reactivity of a molecule at specific atomic sites. hackernoon.com They quantify how the electron density of a molecule changes with the addition or removal of an electron, thereby identifying regions most susceptible to electrophilic or nucleophilic attack.

The Fukui function, denoted as f(r), comes in three main forms:

f+(r) for nucleophilic attack (attack by a nucleophile), which measures the electron density change upon adding an electron. A high value indicates a site that can readily accept an electron.

f-(r) for electrophilic attack (attack by an electrophile), which measures the change upon removing an electron. A high value points to a site that can easily donate electron density.

f0(r) for radical attack, which is the average of f+(r) and f-(r).

While Fukui functions are invaluable, they can sometimes provide an ambiguous picture of reactivity. The dual descriptor, Δf(r), offers a more precise and unambiguous alternative. researchgate.netresearchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). The sign of the dual descriptor for a specific region reveals its dominant reactive character: researchgate.net

Δf(r) > 0 : The site is predominantly electrophilic and is susceptible to nucleophilic attack.

Δf(r) < 0 : The site is predominantly nucleophilic and is prone to electrophilic attack.

For tert-butyl 3,8-dioxoazecane-1-carboxylate, a computational study would first involve geometry optimization of the molecule using a suitable DFT method (e.g., B3LYP with a 6-31G* basis set). Following this, calculations would be performed on the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule to determine the electron densities needed to compute the Fukui functions and dual descriptors for each atom.

Hypothetical Research Findings:

A DFT analysis of tert-butyl 3,8-dioxoazecane-1-carboxylate would be expected to reveal several key reactive sites. The primary sites for nucleophilic attack (where Δf(r) > 0) would likely be the carbonyl carbons of the two ketone groups (C3 and C8) and the carbonyl carbon of the tert-butyl carbamate (B1207046) group (C11, adjacent to the Boc group). These carbons are electron-deficient due to the high electronegativity of the adjacent oxygen atoms.

Conversely, the most probable sites for electrophilic attack (where Δf(r) < 0) would be the oxygen atoms of the carbonyl groups and the nitrogen atom of the azecane ring. The nitrogen atom's lone pair of electrons makes it a potential nucleophilic center, although its reactivity would be significantly modulated by the electron-withdrawing effect of the attached tert-butoxycarbonyl (Boc) group. libretexts.org

Below is an illustrative table of condensed Fukui functions and dual descriptors for selected atoms of the molecule.

Table 1: Hypothetical Condensed Fukui Functions and Dual Descriptors for Key Atoms of tert-butyl 3,8-dioxoazecane-1-carboxylate Note: These values are illustrative and not derived from actual quantum chemical calculations.

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |

|---|---|---|---|---|

| N1 | 0.015 | 0.095 | -0.080 | Nucleophilic |

| C3 (Ketone) | 0.180 | 0.020 | +0.160 | Electrophilic |

| O (on C3) | 0.045 | 0.150 | -0.105 | Nucleophilic |

| C8 (Ketone) | 0.175 | 0.022 | +0.153 | Electrophilic |

| O (on C8) | 0.048 | 0.148 | -0.100 | Nucleophilic |

| C (Boc Carbonyl) | 0.150 | 0.018 | +0.132 | Electrophilic |

| O (Boc Carbonyl) | 0.051 | 0.165 | -0.114 | Nucleophilic |

Molecular Electrostatic Potential (MESP) Mapping and Interpretation

The Molecular Electrostatic Potential (MESP) is a real physical property that provides a visual representation of the charge distribution within a molecule. It is calculated from the molecule's electron density and is mapped onto its van der Waals surface. The MESP is an invaluable tool for predicting and interpreting chemical reactivity, particularly for non-covalent interactions and electrophilic/nucleophilic behavior.

The MESP map is color-coded to indicate different potential regions:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are the most likely sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

Hypothetical Research Findings:

For tert-butyl 3,8-dioxoazecane-1-carboxylate, an MESP map would provide a clear, intuitive picture of its reactive landscape. It would be expected to show deep red regions localized around the carbonyl oxygen atoms of the two ketone groups and the carbamate moiety. This high negative potential signifies a strong concentration of electron density, making these oxygens the primary targets for electrophiles and hydrogen bond donors.

In contrast, strongly positive potential (blue regions) would be anticipated in the vicinity of the carbonyl carbons (C3 and C8) and the hydrogen atoms attached to the carbons adjacent to the ring nitrogen. The area around the nitrogen atom (N1) would likely exhibit a moderately negative potential, but this would be tempered by the electron-withdrawing nature of the Boc protecting group, making it less nucleophilic than a simple secondary amine. The bulky tert-butyl group would show a largely neutral (green) potential surface, indicative of its non-polar, sterically hindering nature.

This visual information from the MESP map would complement the quantitative data from the Fukui functions, confirming that the carbonyl carbons are the main electrophilic centers and the carbonyl oxygens are the main nucleophilic centers.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| tert-butyl 3,8-dioxoazecane-1-carboxylate |

| tert-butoxycarbonyl |

Tert Butyl 3,8 Dioxoazecane 1 Carboxylate As a Macrocyclic Synthetic Intermediate and Scaffold

Its Role in the Construction of Complex Molecular Architectures

The structural features of tert-butyl 3,8-dioxoazecane-1-carboxylate, namely its ten-membered macrocyclic ring, two ketone functionalities, and a protected amine, make it a valuable building block in organic synthesis. The macrocyclic core imparts a degree of conformational rigidity, which can be advantageous in the design of molecules with specific spatial arrangements of functional groups. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulations of the scaffold, enabling its incorporation into larger and more complex structures.

The dioxoazecane framework can serve as a constrained template upon which additional stereochemical and functional diversity can be built. The ketone groups offer reactive handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the macrocycle with various side chains and ring systems, leading to the construction of intricate three-dimensional structures. The strategic positioning of the two ketone groups at the 3- and 8-positions provides opportunities for the synthesis of bicyclic and polycyclic systems through intramolecular reactions.

Derivatization Strategies for the Dioxoazecane Scaffold

The dioxoazecane scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. Derivatization can be targeted at the ketone functionalities and the nitrogen atom after deprotection.

The ketone groups are amenable to a wide range of chemical transformations. These include:

Reduction: The ketones can be selectively reduced to the corresponding secondary alcohols, introducing new stereocenters.

Reductive Amination: Reaction with amines in the presence of a reducing agent can install various amino substituents.

Wittig Olefination: Conversion of the ketones to alkenes provides a means to introduce exocyclic double bonds, which can be further functionalized.

Aldol (B89426) Condensation: The ketones can participate in aldol reactions with other carbonyl compounds to form larger, more complex structures.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketones yields tertiary alcohols with new carbon-carbon bonds.

The nitrogen atom, upon removal of the Boc protecting group, becomes a nucleophilic secondary amine. This amine can be derivatized through various reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

These derivatization strategies can be employed in a modular fashion to create a diverse range of analogs from the parent dioxoazecane scaffold. The choice of reagents and reaction conditions will determine the nature of the final products.

Table 1: Illustrative Derivatization Reactions of the Dioxoazecane Scaffold

| Reaction Type | Reagent Example | Functional Group Modified | Resulting Functional Group |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) | Ketone | Secondary alcohol |

| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride | Ketone | Secondary amine |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Ketone | Alkene |

| Acylation (post-deprotection) | Acetyl chloride | Amine | Amide |

Approaches for Combinatorial and Focused Library Synthesis Utilizing the Azecane Framework

The derivatization strategies outlined above are highly compatible with the principles of combinatorial chemistry, enabling the rapid synthesis of large and focused libraries of compounds based on the azecane framework. nih.govnih.gov In a typical combinatorial approach, the core scaffold is systematically reacted with a collection of diverse building blocks, leading to a library of related but structurally distinct molecules.

For the dioxoazecane scaffold, a library synthesis could involve a multi-step sequence where diversity is introduced at each step. For example, a library could be generated by first reacting the scaffold with a set of different amines via reductive amination at one of the ketone positions. The remaining ketone could then be reacted with a different set of reagents, such as Grignard reagents. Finally, after deprotection of the nitrogen, a third point of diversity could be introduced through acylation with a variety of carboxylic acids. This approach allows for the exponential generation of a large number of compounds from a relatively small number of starting materials.

Focused libraries, on the other hand, are designed to explore the structure-activity relationship around a known active compound or a specific biological target. In this case, the building blocks for the library synthesis would be chosen more strategically to probe the effects of specific structural modifications on biological activity.

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. The azecane scaffold could be attached to a solid support, allowing for the use of excess reagents and simplified purification procedures. After the desired sequence of reactions, the final products can be cleaved from the resin for biological screening.

Table 2: Example of a Small Focused Library Design Based on the Azecane Scaffold

| Compound ID | R1 (from Reductive Amination) | R2 (from Grignard Reaction) | R3 (from Acylation) |

|---|---|---|---|

| A-1 | -NH-CH₂-Ph | -CH₃ | -CO-CH₃ |

| A-2 | -NH-CH₂-Ph | -CH₂CH₃ | -CO-CH₃ |

| B-1 | -NH-Cyclohexyl | -CH₃ | -CO-Ph |

This systematic approach to library synthesis, centered on the versatile dioxoazecane scaffold, provides a powerful tool for the discovery of new bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.